N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-isobutoxyaniline
Overview
Description
N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-isobutoxyaniline is a synthetic organic compound with the molecular formula C26H39NO2 and a molecular weight of 397.6 g/mol . This compound is characterized by the presence of tert-butyl groups attached to a phenoxyethyl moiety and an isobutoxyaniline group. It is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-isobutoxyaniline involves several steps. One common method includes the reaction of 2,4-di-tert-butylphenol with ethylene oxide to form 2,4-di-tert-butylphenoxyethanol. This intermediate is then reacted with 4-isobutoxyaniline under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-isobutoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyethyl moiety.
Scientific Research Applications
N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-isobutoxyaniline has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-isobutoxyaniline involves its interaction with specific molecular targets. The phenoxyethyl moiety allows the compound to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but it is believed that the compound can influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-isobutoxyaniline can be compared with similar compounds such as:
- **N-{2-[2,4-DI(Tert-butyl)phenoxy]
N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-methoxyaniline: This compound has a methoxy group instead of an isobutoxy group, which may alter its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[2-(2,4-ditert-butylphenoxy)ethyl]-4-(2-methylpropoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39NO2/c1-19(2)18-29-22-12-10-21(11-13-22)27-15-16-28-24-14-9-20(25(3,4)5)17-23(24)26(6,7)8/h9-14,17,19,27H,15-16,18H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNVRVRBFBHFKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)NCCOC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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